Fluorocarazolol

Description

Contextualization within Beta-Adrenergic Receptor Antagonist Radioligand Development

The development of radioligands for studying beta-adrenergic receptors has been a long-standing goal in medical research. nih.gov These receptors are integral in various physiological processes, and their dysfunction is implicated in numerous diseases. mdpi.com The quest for suitable radioligands has involved the labeling of various β-blockers, which possess a characteristic hydroxyl propylamine (B44156) moiety essential for binding to β-ARs. mdpi.com

Early attempts, such as the labeling of propranolol (B1214883) with Carbon-11, were hampered by high nonspecific binding in vivo. mdpi.com This led to the exploration of other candidates with improved properties. A significant advancement came with the synthesis of (R/S)-[¹⁸F]fluorocarazolol. mdpi.com This compound demonstrated subnanomolar inhibitory constant (Ki) values for both β1 (0.4 nM) and β2 (0.1 nM) adrenergic receptor subtypes, indicating very high binding affinity. mdpi.com Its moderate lipophilicity (Log P7.4 value of 2.19) also suggested it could effectively cross the blood-brain barrier. mdpi.com

The (S)-enantiomer of this compound, in particular, showed superior receptor selectivity and in vivo stability, establishing it as a critical tool for quantifying β-AR density. thoracickey.com The development of this compound represented a significant step forward in the creation of high-affinity, specific radioligands for β-ARs, paving the way for more precise in vivo studies.

Role in Positron Emission Tomography (PET) for Receptor Visualization and Quantification

This compound, when labeled with the positron-emitting isotope Fluorine-18 (B77423) ([¹⁸F]this compound), serves as a powerful radiotracer for positron emission tomography (PET). mdpi.com PET is a non-invasive imaging technique that allows for the visualization, characterization, and quantification of molecular processes in the body. nih.gov The use of [¹⁸F]this compound with PET has enabled researchers to successfully image and quantify myocardial and pulmonary β-ARs in humans. mdpi.com

In preclinical studies, (S)-[¹⁸F]this compound has been used to image β-ARs in the heart and lungs of pigs, validating its binding to these receptors. mdpi.com Furthermore, it was one of the first radioligands capable of visualizing cerebral beta-adrenoceptors in the human brain, showing specific binding in β-AR rich areas like the striatum and various cortical regions. mdpi.comsnmjournals.org This was a significant breakthrough, as developing PET radiotracers for cerebral β-ARs had proven to be particularly challenging. mdpi.com

Despite its promise, the use of this compound in human studies was discontinued (B1498344) after it tested positive in the Ames test, indicating potential mutagenicity. mdpi.comnih.gov Nevertheless, its application in PET imaging has provided invaluable insights into the distribution and density of β-ARs in various tissues.

Overview of Research Utility in Preclinical Models

This compound has been extensively used in a variety of preclinical models to investigate the role of beta-adrenergic receptors in both normal physiology and disease states. In vivo studies in rats have demonstrated that the uptake of (S)-[¹⁸F]this compound in the myocardium and lungs accurately reflects radioligand binding to β-adrenoceptors. thoracickey.com

One of the key findings from preclinical research is the stereospecificity of this compound's binding, with the (S)-isomer being the biologically active form. thoracickey.com Blocking experiments using various β-adrenoceptor agonists and antagonists have confirmed the specific binding of [¹⁸F]this compound to β-adrenoceptors. thoracickey.com

Research in pig models has shown that the myocardial concentration of [¹⁸F]-(S)-fluorocarazolol is not significantly affected by physiological changes in endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). researchgate.net This is attributed to the substantially higher binding affinity of (S)-fluorocarazolol for beta-receptors compared to these endogenous ligands. researchgate.net This characteristic is crucial as it allows for the accurate quantification of receptor density without interference from fluctuating neurotransmitter levels. researchgate.net

Furthermore, preclinical studies have highlighted that some radioligands for neuroreceptors, including [¹⁸F]this compound, are substrates for P-glycoprotein, a protein that can regulate their transport across the blood-brain barrier. snmjournals.org This has important implications for the interpretation of brain imaging studies using this radioligand.

Data Tables

Binding Affinity of this compound and Endogenous Catecholamines for Beta-Adrenergic Receptors

| Compound | Receptor Type | Relative Affinity |

| (S)-Fluorocarazolol | Beta-Adrenergic | 3900x higher than Norepinephrine |

| (S)-Fluorocarazolol | Beta-Adrenergic | 9500x higher than Epinephrine |

This table is based on in vitro assay data comparing the binding affinities. researchgate.net

Inhibitory Constants (Ki) of this compound for Beta-Adrenergic Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) |

| (R/S)-[¹⁸F]this compound | β1 | 0.4 |

| (R/S)-[¹⁸F]this compound | β2 | 0.1 |

This table displays the subnanomolar Ki values, indicating high binding affinity. mdpi.com

Pharmacology of this compound Enantiomers

| Enantiomer | Receptor Target | Binding Affinity (Ki) |

| (S)-FCZ | beta-adrenergic receptors | 0.08-0.45 nM |

| (R)-FCZ | beta-adrenergic receptors | 0.08-0.45 nM |

| (S)-FCZ | h5-HT1A receptor | 34 nM |

| (R)-FCZ | h5-HT1A receptor | 342 nM |

(S)-FCZ demonstrates high affinity for both beta-adrenergic and h5-HT1A receptors, while (R)-FCZ has significantly lower affinity for the h5-HT1A receptor. nih.gov

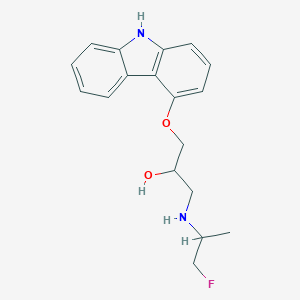

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

157989-11-2 |

|---|---|

Formule moléculaire |

C18H21FN2O2 |

Poids moléculaire |

316.4 g/mol |

Nom IUPAC |

1-(9H-carbazol-4-yloxy)-3-(1-fluoropropan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C18H21FN2O2/c1-12(9-19)20-10-13(22)11-23-17-8-4-7-16-18(17)14-5-2-3-6-15(14)21-16/h2-8,12-13,20-22H,9-11H2,1H3 |

Clé InChI |

QHLGXPUIUKSADT-UHFFFAOYSA-N |

SMILES |

CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |

SMILES canonique |

CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |

Synonymes |

(18F)-fluorocarazolol 1-(9H-carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol fluorocarazolol fluorocarazolol, (R-(R*,R*))-stereoisome |

Origine du produit |

United States |

Synthetic Methodologies and Radiochemical Aspects of Fluorocarazolol

Strategies for Fluorine-18 (B77423) Radiolabeling of Fluorocarazolol

The synthesis of [¹⁸F]this compound, a key radiotracer for imaging β-adrenergic receptors, primarily involves the introduction of the positron-emitting fluorine-18 isotope into the carazolol (B1668300) structure. The methodologies are designed to be rapid and efficient due to the short half-life of fluorine-18 (approximately 110 minutes).

A prevalent method for the radiosynthesis of [¹⁸F]this compound is the reductive alkylation of a precursor molecule, desisopropylcarazolol, with [¹⁸F]fluoroacetone. nih.govnih.gov This reaction involves the formation of an imine intermediate between the primary amine of desisopropylcarazolol and the carbonyl group of [¹⁸F]fluoroacetone, which is then reduced to yield the final [¹⁸F]this compound product. This approach is advantageous as it introduces the fluorine-18 label in the final step of the synthesis.

The process begins with the preparation of the desisopropyl precursor, 1-(9H-carbazol-4-yloxy)-3-aminopropan-2-ol. This intermediate is then reacted with [¹⁸F]fluoroacetone under reductive conditions, typically using a reducing agent like sodium cyanoborohydride (NaBH₃CN) in a solvent such as methanol. The introduction of the fluorine atom into the isopropyl group creates a new stereogenic center, resulting in the formation of two diastereomers, (S,S)- and (S,R)-1'-[¹⁸F]this compound, which can be separated by High-Performance Liquid Chromatography (HPLC). nih.gov

Nucleophilic substitution is a fundamental reaction in the synthesis of the [¹⁸F]fluoroacetone precursor required for the reductive alkylation method. nih.gov In this context, a suitable leaving group, such as a tosylate, on a precursor molecule like acetol tosylate is displaced by the [¹⁸F]fluoride ion. nih.gov This reaction is typically carried out in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature to facilitate the substitution.

Reductive Alkylation Approaches Utilizing [18F]Fluoroacetone as a Precursor

Precursor Compounds in this compound Radiosynthesis

The primary precursor for the synthesis of [¹⁸F]this compound is (S)-desisopropylcarazolol, which is chemically known as (S)-1-(9H-carbazol-4-yloxy)-3-aminopropan-2-ol. nih.govsnmjournals.orgsnmjournals.org This compound provides the core structure of carazolol, lacking only the isopropyl group on the amine. This allows for the direct attachment of the fluorine-18 labeled fluoro-isopropyl group via reductive alkylation with [¹⁸F]fluoroacetone. nih.gov The use of the enantiomerically pure (S)-desisopropylcarazolol is important as the resulting (S)-enantiomer of this compound exhibits significantly higher affinity for β-adrenergic receptors compared to the (R)-enantiomer. nih.gov

Radiochemical Purity and Molar Activity Considerations

The quality of the synthesized [¹⁸F]this compound is assessed by its radiochemical purity and molar activity.

Radiochemical Purity: This refers to the proportion of the total radioactivity in the final product that is present in the desired chemical form of [¹⁸F]this compound. High radiochemical purity is essential to ensure that the observed signal in PET imaging is from the target radiotracer and not from radioactive impurities. For [¹⁸F]this compound, radiochemical purities of greater than 95% and often exceeding 99% are typically achieved after purification by HPLC. snmjournals.orgsnmjournals.org

Molar Activity: Molar activity is a measure of the radioactivity per mole of the compound (expressed in units like GBq/μmol or Ci/mmol). A high molar activity is crucial for receptor imaging studies to minimize the administered mass of the compound, thereby avoiding pharmacological effects and ensuring that the tracer binds to a small fraction of the available receptors. For [¹⁸F]this compound, high molar activities in the range of 500-1200 Ci/mmol (18.5-44.4 TBq/mmol) have been reported. nih.govmdpi.com

| Parameter | Reported Value | Source |

| Radiochemical Purity | > 99% | snmjournals.orgsnmjournals.org |

| Molar Activity | 500-1200 Ci/mmol | nih.gov |

| Molar Activity | 18.5–37 GBq/μmol | mdpi.com |

| Molar Activity | Average 55,500 GBq/mmol | snmjournals.orgsnmjournals.org |

Methodological Advancements in Radiolabeling Efficiency

Research has focused on improving the efficiency of [¹⁸F]this compound synthesis to maximize the radiochemical yield and reduce the synthesis time.

Initial methods for producing [¹⁸F]-labeled β-blockers were often inefficient. acs.org The reductive alkylation method using [¹⁸F]fluoroacetone, while an improvement, can be time-consuming and result in moderate yields. acs.org One study reported a radiochemical yield of approximately 40% (±10%) from [¹⁸F]fluoride at the end of a 45-minute synthesis. nih.gov

Stereochemical Considerations in Fluorocarazolol Research

Formation of Stereogenic Centers via Fluorine Introduction

The synthesis of Fluorocarazolol involves the introduction of a fluorine atom, a process that creates a new stereogenic center within the molecule. nih.gov This transformation is typically achieved through the reductive alkylation of a desisopropyl precursor, specifically 1-(9H-carbazol-4-yloxy)-3-aminopropan-2-ol, with fluoroacetone. acs.org This reaction not only adds the fluorinated isopropyl group but also generates a new chiral center at the carbon atom bonded to the fluorine. acs.org

The creation of this additional stereocenter means that the resulting this compound molecule can exist as different stereoisomers, which have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The specific configuration of this new center, in addition to the pre-existing stereocenter in the propanol (B110389) backbone, gives rise to diastereomers. acs.org

Diastereomeric and Enantiomeric Separations in this compound Synthesis

The synthesis of this compound results in a mixture of stereoisomers, necessitating sophisticated separation techniques to isolate the desired form. The reductive alkylation process yields two diastereomers: (S,S)-fluorocarazolol and (S,R)-fluorocarazolol. acs.org These diastereomers, which have different physical properties, can be separated using high-performance liquid chromatography (HPLC). nih.govacs.org

Furthermore, the synthesis can produce a racemic mixture of enantiomers, which are non-superimposable mirror images of each other. The separation of these enantiomers is crucial as they can exhibit different biological activities. Chiral HPLC is a key technique employed to separate the (S)- and (R)-enantiomers of this compound, achieving high enantiomeric purity greater than 99%. nih.govmolaid.com The ability to isolate specific stereoisomers is fundamental for studying their individual pharmacological properties.

Impact of Stereoisomerism on Receptor Binding and Specificity

The stereochemistry of this compound is a determining factor in its affinity and specificity for beta-adrenergic receptors.

Comparative Binding Affinities of (S)- and (R)-Fluorocarazolol Diastereomers

Research has demonstrated a significant disparity in the binding affinities of the stereoisomers of this compound for beta-adrenergic receptors. The (S)-enantiomer exhibits a markedly higher affinity compared to the (R)-enantiomer. nih.gov In vitro studies using a rat heart preparation have quantified this difference, showing a dissociation constant (K D) of 68 pM for (S)-fluorocarazolol and 1128 pM for (R)-fluorocarazolol. nih.govmolaid.com This indicates that the (S)-form binds much more tightly to the receptor.

Similarly, when considering the diastereomers, the (S,S)-diastereomer has been shown to have a 10-fold higher affinity than the (S,R)-form in studies with human β2-adrenoceptors. This highlights the critical importance of the specific three-dimensional arrangement of the atoms for effective receptor interaction.

Interactive Table: Binding Affinities of this compound Stereoisomers

| Stereoisomer | Receptor | Binding Affinity (K D) |

| (S)-Fluorocarazolol | Beta-adrenergic (rat heart) | 68 pM |

| (R)-Fluorocarazolol | Beta-adrenergic (rat heart) | 1128 pM |

Utilization of (R)-Fluorocarazolol for Nonspecific Binding Estimation in Vivo

The significantly lower receptor affinity of the (R)-enantiomer of this compound makes it a valuable tool in in vivo imaging studies, such as Positron Emission Tomography (PET). nih.govthoracickey.com In these studies, it is essential to distinguish between the signal from the radiotracer binding specifically to the target receptors and the signal from it binding to other sites (nonspecific binding).

Because (R)-[18F]this compound shows no observable specific binding to beta-receptors in vivo, its uptake can be used to estimate the level of nonspecific binding. nih.govresearchgate.net By measuring the signal from the (R)-enantiomer, researchers can subtract this nonspecific component from the total signal observed with the high-affinity (S)-enantiomer, thereby obtaining a more accurate quantification of the specific receptor binding. thoracickey.comnih.gov This approach has been demonstrated in PET studies in pigs, where the uptake of the (R)-enantiomer was used to represent nonspecific binding. nih.gov

Pharmacological Characterization of Fluorocarazolol: Receptor Binding and Specificity

In Vitro Binding Affinity Profiling

The initial characterization of any potential drug candidate involves a thorough in vitro analysis of its binding affinity to its target receptors. For Fluorocarazolol, these studies have been crucial in establishing its potency and selectivity.

Determination of Dissociation Constants (KD) for Beta-Adrenergic Receptors

The dissociation constant (KD) is a critical measure of the affinity between a ligand and a receptor. A lower KD value signifies a higher binding affinity. Studies have shown that this compound exists as two enantiomers, (S)-fluorocarazolol and (R)-fluorocarazolol, with markedly different affinities for beta-adrenergic receptors.

In a rat heart preparation, the in vitro KD value for (S)-fluorocarazolol was determined to be 68 pM, while the (R)-enantiomer exhibited a significantly lower affinity with a KD of 1128 pM. nih.gov This demonstrates the stereoselective binding of this compound, with the (S)-isomer being the more potent binder.

Table 1: Dissociation Constants (KD) of this compound Enantiomers for Beta-Adrenergic Receptors

| Enantiomer | Dissociation Constant (KD) | Source |

| (S)-Fluorocarazolol | 68 pM | nih.gov |

| (R)-Fluorocarazolol | 1128 pM | nih.gov |

Non-Subtype-Selectivity as a Beta-Adrenoceptor Antagonist

This compound is classified as a non-subtype-selective beta-adrenoceptor antagonist, meaning it binds to both beta-1 (β1) and beta-2 (β2) adrenergic receptor subtypes. nih.govnih.gov This characteristic is important for its use in imaging the total population of beta-adrenergic receptors in tissues. First-generation beta-blockers are typically non-selective, antagonizing both β1 and β2 adrenoceptors. cvpharmacology.com

Specific Affinities for Beta-1 and Beta-2 Adrenergic Receptors

While non-selective, this compound does exhibit high affinity for both β1 and β2 receptor subtypes. In vitro binding assays have quantified these affinities, with Ki values (inhibition constants) reported to be between 0.08 and 0.45 nM for beta-adrenergic receptors. nih.gov One study reported pKi values of 9.4 for the β1-subtype and 10.0 for the β2-subtype, further illustrating its potent binding to both. snmjournals.org Another study found Ki values of 0.4 nM for β1 and 0.1 nM for β2 subtypes.

Receptor-Ligand Interactions and Competitive Binding Studies

To further understand the nature of this compound's interaction with beta-adrenergic receptors, competitive binding and displacement studies have been conducted. These experiments help to confirm the specificity of binding and to characterize the interaction in the presence of other known ligands.

Inhibition of Uptake by Known Beta-Adrenoceptor Agonists and Antagonists

The specific binding of this compound to beta-adrenoceptors has been demonstrated through inhibition studies. The uptake of radiolabeled (S)-[18F]this compound can be inhibited by other beta-adrenoceptor agonists and antagonists. nih.gov For instance, in vivo studies in rats have shown that the uptake of [18F]S-fluorocarazolol in the heart and lungs is inhibited by propranolol (B1214883), a classic beta-blocker. nih.gov

Furthermore, in vitro assays have revealed that (S)-fluorocarazolol has a significantly higher affinity for beta-receptors compared to endogenous catecholamines, with its affinity being 3900 times higher than that of norepinephrine (B1679862) and 9500 times higher than that of epinephrine (B1671497). researchgate.net In standard Tris buffer, the endogenous catecholamines norepinephrine and epinephrine had 2700- and 3200-fold less affinity, respectively, than (S)-FCZ. researchgate.net This high relative affinity suggests that physiological concentrations of endogenous catecholamines are unlikely to interfere with the binding of [18F]-(S)-FCZ. researchgate.net

Displacement Experiments in Animal Models

Displacement experiments in animal models provide further evidence for the specific binding of this compound. In these studies, the administration of an unlabeled beta-blocker after the injection of radiolabeled this compound leads to a reduction in the tissue concentration of the radiotracer, indicating that the unlabeled compound displaces the radiolabeled one from the receptors.

Studies in pigs have shown that the specific receptor binding of carazolol (B1668300), a related compound, is preventable and displaceable by propranolol. nih.gov Similarly, the binding of S-1'-[18F]this compound has been shown to be displaceable. nih.gov In studies with healthy volunteers, the uptake of S-1'-[18F]this compound in the heart and lungs was significantly reduced by pretreatment with pindolol (B1678383), another beta-blocker. nih.gov

The stereoselectivity of this binding has also been demonstrated in vivo. S-(-)-propranolol was more effective at inhibiting the uptake of [18F]S-fluorocarazolol in target tissues than R-(+)-propranolol. nih.gov This corresponds with the in vitro finding that the (R)-enantiomer of carazolol shows non-receptor-specific uptake. nih.gov

Assessment of Atypical or Non-Beta-Adrenergic Binding Sites

While this compound is renowned for its high affinity and specificity for beta-adrenergic receptors, a comprehensive pharmacological profile requires assessment of its binding to other, non-target sites. Research has shown that while binding to most other receptors is negligible, (S)-Fluorocarazolol exhibits a notable affinity for the human serotonin (B10506) receptor subtype 5-HT1A. nih.gov

In a comprehensive in vitro screening of (S)-Fluorocarazolol against 42 different biogenic amine receptors and transporters, significant binding was observed almost exclusively at beta-adrenergic receptors and the human 5-HT1A receptor. nih.gov The affinity for the h5-HT1A receptor was found to be high, with a reported Kᵢ value of 34 nM. nih.gov Interestingly, this affinity is stereoselective; the (R)-enantiomer of this compound shows a much lower affinity for the h5-HT1A receptor, with a Kᵢ value of 342 nM. nih.gov Some studies also indicate a lesser affinity for 5-HT1B sites. snmjournals.orgresearchgate.net

Despite this finding, other in vivo studies have concluded that the binding of S-1'-[¹⁸F]this compound to atypical or non-beta-adrenergic sites is negligible. nih.gov This apparent discrepancy can be explained by the context of the studies. The high affinity for the 5-HT1A receptor is most relevant in the central nervous system (CNS), where these receptors are abundant. nih.gov In peripheral tissues, where 5-HT1A receptors are expressed at very low levels, this binding is less likely to interfere with the imaging of beta-adrenergic receptors. nih.gov Therefore, for studies focused on peripheral organs like the heart and lungs, the contribution of 5-HT1A binding is considered insignificant. nih.govnih.gov However, for PET studies of beta-adrenergic receptors in the brain, the substantial binding to 5-HT1A sites, particularly in regions like the hippocampus, must be considered. nih.govresearchgate.net

| Compound | Receptor Target | Binding Affinity (Kᵢ or Kₙ) |

|---|---|---|

| (S)-Fluorocarazolol | Beta-Adrenergic Receptors (rat heart) | 68 pM (Kₙ) |

| (R)-Fluorocarazolol | Beta-Adrenergic Receptors (rat heart) | 1128 pM (Kₙ) |

| (S)-Fluorocarazolol | Human 5-HT1A Receptor | 34 nM (Kᵢ) |

| (R)-Fluorocarazolol | Human 5-HT1A Receptor | 342 nM (Kᵢ) |

In Vivo Pharmacokinetic and Metabolic Profiling of Fluorocarazolol

Tissue Distribution Studies in Preclinical Animal Models

The biodistribution of Fluorocarazolol, particularly its radiolabeled form [¹⁸F]this compound, has been extensively studied in animal models such as rats to understand its uptake in target organs.

Studies in male Wistar rats have demonstrated that [¹⁸F]this compound exhibits high uptake in tissues known to have a high density of beta-adrenoceptors, namely the lungs and heart. nih.govresearchgate.net This uptake is specific and can be blocked by the pre-administration of a non-selective beta-blocker like (±)-propranolol, confirming that the accumulation is receptor-mediated. nih.govresearchgate.net In PET studies involving Wistar rats and lambs, the lungs were clearly visualized, and this visualization was diminished after pretreatment with (±)-propranolol. nih.gov

The compound also penetrates the blood-brain barrier, allowing for the quantification of beta-adrenoceptors in the brain. Studies show that the uptake of S-1'-[¹⁸F]this compound in the brain corresponds with specific binding to these receptors. nih.gov In vivo measurements of receptor densities (Bmax) in the cortex and cerebellum were found to be consistent with values from in vitro assays. nih.gov

Table 1: Tissue Distribution of (S,S)- and (S,R)-[¹⁸F]this compound in Male Wistar Rats Data represents the percentage of injected dose per gram of tissue (%ID/g) at 60 minutes post-injection.

| Tissue | (S,S)-[¹⁸F]this compound (%ID/g) | (S,R)-[¹⁸F]this compound (%ID/g) | (S,S)-[¹⁸F]this compound + Propranolol (B1214883) (%ID/g) |

|---|---|---|---|

| Lungs | 10.5 ± 1.5 | 10.1 ± 1.1 | 3.1 ± 0.4 |

| Heart | 3.8 ± 0.5 | 3.5 ± 0.4 | 0.9 ± 0.1 |

| Brain | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |

The synthesis of [¹⁸F]this compound results in the formation of two diastereomers, (S,S)- and (S,R)-[¹⁸F]this compound, due to the creation of a new stereocenter. nih.gov Comparative biodistribution studies in Wistar rats have shown no significant differences in the tissue uptake between these two diastereomers. nih.govresearchgate.net Both showed similarly high accumulation in the lung and heart, which was blockable by propranolol. nih.govresearchgate.net

However, when comparing the (S)- and (R)-enantiomers, significant differences in binding are observed. Biodistribution experiments demonstrated specific beta-adrenergic receptor binding of (S)-[¹⁸F]this compound. nih.gov In contrast, (R)-[¹⁸F]this compound showed no observable specific binding to beta-receptors in vivo, and its uptake is often used to estimate the level of non-specific binding. nih.gov

Uptake Patterns in Lung, Heart, and Brain

Metabolism and Biotransformation Pathways

The metabolic fate of this compound is a key factor in its use as a quantitative imaging agent. The rate at which it is broken down and the nature of its metabolites can influence the accuracy of PET scan analysis.

Metabolite analysis in preclinical models indicates a rapid biotransformation of this compound. nih.govresearchgate.net Studies have documented the swift appearance of polar, radioactive metabolites in the plasma of rats, sheep, and humans following injection of S-1'-[¹⁸F]this compound. nih.govresearchgate.netnih.gov In rats, the amount of unmodified parent compound in plasma decreases rapidly; at 60 minutes post-injection, less than 5% of the radioactivity corresponds to the original S-1'-[¹⁸F]this compound. nih.gov The values are slightly higher in sheep (5-10%) and human volunteers (20%) at the same time point, indicating species-specific differences in metabolism. nih.gov Research suggests that the metabolites have negligible binding to plasma proteins, whereas the parent compound is more than 70% protein-bound. nih.govsnmjournals.org

Despite rapid metabolism in the plasma, a high fraction of the radioactivity detected in target tissues remains as the unmetabolized parent compound for a significant period. nih.gov In male Wistar rats, at 60 minutes after injection of 1'-[¹⁸F]this compound, 92% of the radioactivity in the lung and 82% in the heart was identified as the unmetabolized radioligand. nih.govresearchgate.net In the brain, the contribution from radioactive metabolites is also relatively low, accounting for less than 25% of the total radioactivity 60 minutes after injection. nih.gov This high proportion of the parent compound in target organs is crucial for enabling the accurate quantification of receptor densities from PET images.

Table 2: Unmetabolized S-1'-[¹⁸F]this compound Fraction at 60 Minutes Post-Injection

| Biological Matrix | Species | Unmetabolized Fraction (%) |

|---|---|---|

| Plasma | Rat | <5% |

| Plasma | Sheep | 5-10% |

| Plasma | Human | <20% |

| Lung | Rat | 92% |

| Heart | Rat | 82% |

| Brain | Rat | >75% |

Appearance of Polar Metabolites in Plasma

Analytical Methodologies for Radioligand and Metabolite Quantification in Biological Matrices

Accurate quantification of this compound and its metabolites from biological samples like plasma is essential for pharmacokinetic modeling in PET studies. nih.gov Several analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Chiral HPLC is used to separate the (S,S)- and (S,R)-diastereomers of [¹⁸F]this compound, ensuring the purity of the specific isomer used in studies. nih.gov

For plasma metabolite analysis, two primary methods have been shown to be in good agreement. nih.gov The first involves a direct injection of untreated plasma onto an internal-surface reversed-phase (ISRP) column. nih.gov This method is convenient for quantifying lipophilic radioligands like this compound. nih.gov A second, faster approach uses solid-phase extraction (SPE) with C18 cartridges to separate the parent compound from its more polar metabolites, followed by quantification via reversed-phase HPLC. nih.govnih.gov This SPE-based method has been validated and yields results comparable to the ISRP chromatography technique. nih.gov

Table 3: Comparison of Analytical Methods for this compound Quantification

| Methodology | Application | Key Features |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of (S,S) and (S,R) diastereomers | Ensures high enantiomeric purity (>99%) of the radioligand. nih.gov |

| Internal-Surface Reversed-Phase (ISRP) HPLC | Quantification of parent compound and metabolites in plasma | Allows for direct injection of untreated plasma samples. nih.gov |

| Solid-Phase Extraction (SPE) with C18 cartridges followed by HPLC | Quantification of parent compound and metabolites in plasma | Faster and more convenient than ISRP-HPLC, yielding comparable results; separates lipophilic parent from polar metabolites. nih.gov |

High-Performance Liquid Chromatography (HPLC)-Based Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating and quantifying compounds in complex mixtures, making it indispensable for pharmacokinetic studies. arlok.com For this compound analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov This method involves a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between these two phases. mdpi.com

To analyze this compound and its metabolites in plasma, HPLC is often coupled with detectors like mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity. researchgate.netnih.gov This combination allows for the precise identification and quantification of the parent drug and its various metabolic products. nih.govnih.gov Furthermore, chiral HPLC methods have been developed to separate the enantiomers of this compound, (S)- and (R)-forms, which is critical as they exhibit different binding affinities and in vivo behavior. nih.gov The validation of these HPLC methods ensures their accuracy, precision, and reliability for analyzing biological samples. diva-portal.org

Solid-Phase Extraction Techniques

Before analysis by HPLC, biological samples like plasma often require cleanup and pre-concentration to remove interfering substances and enrich the analyte of interest. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.govnih.gov In the analysis of this compound, SPE using C18 cartridges has been successfully implemented. nih.govresearchgate.net

The C18 sorbent consists of silica (B1680970) particles chemically bonded with 18-carbon alkyl chains, creating a nonpolar stationary phase. When a plasma sample is passed through the C18 cartridge, lipophilic compounds like this compound are retained on the sorbent, while more polar components, such as salts and proteins, are washed away. The retained this compound can then be eluted with a small volume of an organic solvent. This process not only purifies the sample but also concentrates the analyte, leading to improved detection in subsequent HPLC analysis. nih.govnih.gov This SPE-based approach has been shown to yield results comparable to other analytical methods for this compound. nih.gov

Direct Injection Internal-Surface Reversed-Phase (ISRP) Column Chromatography

An alternative and more direct approach for analyzing this compound in plasma is the use of Internal-Surface Reversed-Phase (ISRP) column chromatography. nih.gov This technique allows for the direct injection of untreated or minimally treated plasma samples onto the HPLC system, significantly simplifying the sample preparation workflow. obrnutafaza.hrnih.gov

ISRP columns are designed with a unique dual-surface chemistry. The outer surface of the stationary phase packing is hydrophilic and non-adsorptive to large macromolecules like plasma proteins, allowing them to pass through the column to waste. nih.govhplc.eu The internal pore surfaces, however, are coated with a hydrophobic reversed-phase material (like C8 or C18) that retains and separates small molecules like this compound and its metabolites. obrnutafaza.hr This method has been demonstrated to be in good agreement with the more labor-intensive SPE-HPLC method for the quantification of this compound in plasma from rats, sheep, and humans, proving to be a convenient and reliable alternative. nih.gov

| Feature | SPE followed by HPLC | Direct Injection ISRP Chromatography |

|---|---|---|

| Sample Pretreatment | Required (multi-step extraction and purification) | Minimal to none (direct injection of plasma) |

| Principle | Analyte isolation on a C18 cartridge followed by HPLC separation. | Size exclusion of proteins on the outer surface and reversed-phase separation of small molecules on the internal surface. |

| Convenience | More time-consuming and labor-intensive. | Faster and more convenient. |

| Agreement | The two methods provide comparable and good agreement in results. |

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, availability at the target site, and elimination. wikipedia.orgpharma-industry-review.com Only the unbound (free) fraction of a drug is pharmacologically active and available to diffuse across membranes to interact with receptors or be metabolized and excreted. wikipedia.org The primary proteins involved in drug binding are albumin, which mainly binds acidic and neutral drugs, and α1-acid glycoprotein, which has a preference for basic drugs. pharma-industry-review.com

For this compound, plasma protein binding has been determined in sheep and human plasma using ultrafiltration, a method that separates the free drug from the protein-bound drug. nih.gov Studies indicate that this compound is significantly protein-bound, with the bound fraction estimated to be over 70%. nih.gov In contrast, its metabolites exhibit negligible binding to plasma proteins. nih.gov This differential binding is significant; the high protein binding of the parent compound can create a circulating reservoir, potentially affecting its half-life, while the low binding of its metabolites may facilitate their clearance. nih.govwikipedia.org

| Compound | Plasma Protein Binding |

|---|---|

| This compound (Parent Compound) | > 70% |

| Metabolites | Negligible |

Structure Activity Relationships Sar of Fluorocarazolol and Analogs

Identification of Key Structural Moieties Essential for Beta-Adrenergic Receptor Binding

The interaction of fluorocarazolol with beta-adrenergic receptors is largely dictated by specific structural components that are fundamental to its binding affinity and efficacy.

The carbazole-oxy-propanolamine structure forms the foundational scaffold of this compound and is a key pharmacophore in many beta-adrenergic blocking agents. asianpubs.org This structural framework is composed of a carbazole (B46965) ring system, an ether linkage, and a propanolamine (B44665) side chain. The aryloxypropanolamine moiety, in particular, is a well-established pharmacophore for beta-blockers, contributing significantly to their ability to treat cardiovascular disorders. asianpubs.org

The carbazole portion, a tricyclic aromatic system, is believed to engage in π-π stacking interactions with aromatic residues within the binding pocket of the beta-adrenergic receptor. mdpi.com The propanolamine side chain, containing a hydroxyl group and a secondary amine, is crucial for establishing hydrogen bonds with key amino acid residues, such as aspartic acid and asparagine, in the receptor's binding site. nih.gov These interactions are vital for anchoring the ligand within the receptor and are a common feature among many beta-blockers. nih.govplos.org

Table 1: Key Structural Features and Their Postulated Interactions

| Structural Moiety | Postulated Interaction with Beta-Adrenergic Receptor | Significance |

|---|---|---|

| Carbazole Ring | π-π stacking with aromatic amino acid residues | Contributes to binding affinity and selectivity |

| Oxy-Propanolamine Chain | Hydrogen bonding via hydroxyl and amine groups | Essential for anchoring the ligand in the binding pocket |

Role of Fluorine Substitution in Modulating Biological Activity

The introduction of a fluorine atom into the carazolol (B1668300) structure to create this compound significantly influences its biological properties. Fluorination is a common strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic parameters. nih.govresearchgate.net In the case of this compound, the fluorine atom is typically attached to the N-alkyl substituent. nih.gov

This substitution has several important consequences:

Increased Lipophilicity : The addition of fluorine can increase the lipophilicity of the molecule. For instance, the logP value of carazolol increased from 1.36 to 2.2 upon fluorination. acs.org This enhanced lipophilicity can improve membrane permeability and potentially brain uptake. acs.orgontosight.ai

Altered Basicity : Fluorination can decrease the basicity of the nearby nitrogen atom in the propanolamine chain. acs.org This modulation of pKa can affect the ionization state of the molecule at physiological pH, which in turn can influence its binding affinity and bioavailability. tandfonline.com

Enhanced Binding Affinity : The fluorine atom can participate in favorable interactions within the receptor's binding pocket, potentially leading to increased binding affinity. tandfonline.comresearchgate.net Studies on other adrenergic agonists have shown that fluorine substitution can significantly impact receptor selectivity and potency. nih.gov For example, a 2-fluoro derivative of a phenoxypropanolamine agonist showed a 2-fold greater affinity for beta-1 adrenergic receptors compared to the parent compound. nih.gov

Stereochemical Influence on Receptor Selectivity and Potency

Like many pharmaceuticals, this compound is a chiral molecule, and its stereochemistry plays a profound role in its interaction with the chiral environment of the beta-adrenergic receptor. nih.govmdpi.com The propanolamine side chain contains a stereogenic center at the carbon bearing the hydroxyl group.

Research has consistently demonstrated that the (S)-enantiomer of this compound exhibits significantly higher affinity and potency for beta-adrenergic receptors compared to the (R)-enantiomer. nih.gov In vitro binding assays have shown that the (S)-enantiomer has a much lower dissociation constant (KD) than the (R)-enantiomer, indicating a stronger binding interaction. nih.gov Specifically, the in vitro KD values for (S)- and (R)-fluorocarazolol for the beta-adrenergic receptor in a rat heart preparation were found to be 68 pM and 1128 pM, respectively. nih.gov This stereoselectivity is a hallmark of many beta-blockers, where the (S)-configuration is generally the more active form. acs.org

The differential activity of the enantiomers underscores the precise three-dimensional arrangement required for optimal receptor binding. The specific orientation of the hydroxyl and amine groups in the (S)-enantiomer allows for more favorable interactions with the amino acid residues in the receptor's binding pocket. nih.gov

Table 2: In Vitro Binding Affinity of this compound Enantiomers

| Enantiomer | Dissociation Constant (KD) in pM | Reference |

|---|---|---|

| (S)-Fluorocarazolol | 68 | nih.gov |

| (R)-Fluorocarazolol | 1128 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks in Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jove.comresearchgate.net These models are invaluable tools in drug design, enabling the prediction of the activity of novel compounds and guiding the optimization of lead structures. jove.com

While specific QSAR studies solely focused on this compound are not extensively detailed in the provided context, the principles and methodologies have been widely applied to other beta-blockers and related adrenergic receptor ligands. jove.comnih.govnih.gov These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with biological activity, such as binding affinity or receptor activation.

Commonly used QSAR frameworks include:

Comparative Molecular Field Analysis (CoMFA) : This 3D-QSAR technique generates a model by correlating the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) : Similar to CoMFA, CoMSIA also considers steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to the analysis, often providing a more detailed understanding of the SAR. nih.gov

Neural Networks : These computational models can be trained to recognize patterns in the relationship between structural features and pharmacokinetic or pharmacodynamic properties. nih.gov

For beta-blockers, QSAR models have been developed to predict properties like receptor subtype selectivity and duration of action. jove.comacs.org For instance, a QSAR model for dual D2-receptor/β2-adrenoceptor agonists highlighted the importance of lipophilicity (logD7.4) and the pKa of a secondary amine in determining the duration of action. acs.org Such models provide a rational basis for designing new analogs with improved pharmacological profiles.

Advanced Imaging Applications and Methodological Validations Using Fluorocarazolol

In Vivo Positron Emission Tomography (PET) Studies in Animal Models

(S)-[¹⁸F]fluorocarazolol, a non-subtype-selective β-adrenoceptor antagonist, has been instrumental in the in vivo visualization and quantification of β-ARs across different tissues in animal models. nih.gov Its high affinity for β₁ and β₂-adrenoceptors makes it a valuable radioligand for PET studies. mdpi.com

Visualization and Quantification of Pulmonary Beta-Adrenergic Receptors

In animal models, PET studies using (S)-[¹⁸F]this compound have successfully visualized and quantified β-ARs in the lungs. In male Wistar rats, the lungs were clearly visible in PET images, and the uptake of the radiotracer was significantly reduced by over 90% after pretreating the animals with propranolol (B1214883), a non-selective beta-blocker. thoracickey.comnih.gov This demonstrated that the uptake was specific to β-ARs. Tissue distribution studies in these rats showed high uptake of both (S,S)- and (S,R)-diastereomers of [¹⁸F]this compound in the lung, which was blockable by propranolol. nih.gov Further studies in pigs also showed receptor-specific uptake of (S)-[¹⁸F]this compound in the lungs, with a maximum ratio of specific to nonspecific uptake of approximately 10 at 150 minutes post-injection. researchgate.net In vivo saturation studies in rats indicated a receptor density of 21 pmol/g tissue in the lungs. snmjournals.org

Visualization and Quantification of Myocardial Beta-Adrenergic Receptors

The application of (S)-[¹⁸F]this compound in PET imaging has been extensively studied for myocardial β-ARs. In pigs, PET images clearly showed receptor-specific uptake in the heart. researchgate.netsnmjournals.org The maximum ratio of specific to nonspecific uptake in the pig heart was also found to be around 10 at 150 minutes post-injection. researchgate.net An iterative optimal design for PET experiments in porcine studies estimated the in vivo myocardial β-receptor concentration to be 7.5 ± 0.6 pmol/ml. nih.gov Interestingly, while the heart could not be visualized in initial PET studies with male Wistar rats, high uptake of the radioligand in the heart was confirmed through tissue distribution studies, and this uptake was blockable with propranolol. thoracickey.comnih.gov In vivo saturation experiments in rats suggested a receptor density of 6.0 pmol/g tissue in the heart. snmjournals.org A key finding from studies in pigs is that the binding of [¹⁸F]-(S)-fluorocarazolol in the heart is not significantly influenced by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). researchgate.netnih.gov This is attributed to the substantially higher affinity of (S)-fluorocarazolol for beta-receptors compared to these endogenous ligands. researchgate.netnih.gov

Visualization and Quantification of Cerebral Beta-Adrenoceptors

(S)-[¹⁸F]this compound has also been validated for imaging and quantifying β-adrenoceptors in the brain. nih.govmdpi.com Studies in rats demonstrated that the uptake of S-1'-[¹⁸F]this compound in the brain reflects specific binding to β-adrenoceptors. nih.gov PET studies in humans have shown specific binding in β-AR rich areas like the striatum and various cortical regions, which could be blocked by pindolol (B1678383). mdpi.com Uptake of radioactivity was particularly high in the posterior cingulate, precuneus, and striatum, while lower uptake was observed in the thalamus and the white matter of the corpus callosum. snmjournals.org The ratio of total-to-nonspecific binding in the human brain was approximately 2 at 60 minutes, increasing to 2.5-2.75 at longer intervals. snmjournals.org In rats, the uptake of radioactive metabolites in the brain was found to be less than 25% of the total radioactivity 60 minutes after injection. nih.gov

Validation Experiments for Specificity and Quantifiability in Vivo

The reliability of (S)-[¹⁸F]this compound as a PET ligand is underpinned by extensive validation experiments confirming its specific binding and the accuracy of its quantification methods. mdpi.com

Blocking and Saturation Experiments to Confirm Specific Binding

Blocking experiments have been a cornerstone in validating the specificity of (S)-[¹⁸F]this compound binding. In various animal models and human studies, pretreatment with non-selective beta-blockers like propranolol and pindolol significantly reduced the uptake of the radioligand in target organs such as the lungs, heart, and brain. mdpi.comthoracickey.comnih.govsnmjournals.org For instance, in rats, propranolol pretreatment decreased pulmonary uptake by over 90%. thoracickey.com In humans, pindolol pretreatment led to a homogeneous distribution of radioactivity in the brain, indicating a blockade of specific binding sites. snmjournals.org Saturation experiments have further confirmed the specific and saturable nature of (S)-[¹⁸F]this compound binding to β-adrenoceptors. thoracickey.com These experiments, performed in rats, helped in determining the in vivo receptor densities (Bmax) in various tissues. nih.gov

Correlation of In Vivo Receptor Densities with In Vitro Assays

A crucial validation step is the correlation of in vivo findings with established in vitro methods. In vivo measurements of β-adrenoceptor densities (Bmax) using (S)-[¹⁸F]this compound PET in rats were found to be within the range of densities determined from in vitro assays for the cortex, cerebellum, heart, and lung. nih.gov For example, the in vivo myocardial β-receptor concentration of 7.5 ± 0.6 pmol/ml estimated in pigs corresponds well with the in vitro result of 10.1 ± 1.3 pmol/ml. nih.gov This strong agreement between in vivo PET data and in vitro radioligand binding assays serves as a gold standard for validating the accuracy of the PET measurements. thoracickey.comresearchgate.net

Characterization of this compound in Human Subjects for Radioligand Characterization

The characterization of (S)-[¹⁸F]this compound as a potential radioligand for positron emission tomography (PET) has involved detailed studies in human subjects. These investigations have focused on its behavior in plasma and its ability to visualize and quantify beta-adrenoceptors (β-ARs) in the brain.

For the accurate analysis of PET images and the quantification of receptor densities, it is essential to measure the concentration of the original, unmodified radioligand in the blood plasma over time. nih.govresearchgate.net Studies in human volunteers have shown that (S)-[¹⁸F]this compound is metabolized relatively quickly. nih.govsnmjournals.org

Following intravenous injection, the fraction of the radioligand that remains unmodified in the plasma decreases significantly over the course of an hour. Initially, more than 99% of the radioactivity in the plasma corresponds to the parent compound. nih.gov However, at 60 minutes post-injection, this amount drops to approximately 20% in human subjects. nih.govsnmjournals.org This indicates a rapid conversion of the parent compound into radioactive metabolites.

Two primary methods have been successfully used and compared for this quantification: a solid-phase extraction technique followed by reversed-phase high-performance liquid chromatography (HPLC), and the direct injection of untreated plasma onto an internal-surface reversed-phase (ISRP) column. nih.gov The results from both methods were found to be in good agreement. nih.gov The direct injection method using an ISRP column is considered a convenient approach for quantifying lipophilic radioligands like this compound. nih.gov

Further analysis revealed that this compound is more than 70% bound to plasma proteins, while its metabolites exhibit negligible protein binding. nih.gov Interestingly, pretreatment with the beta-blocker pindolol was found to slow the clearance of the radioligand and increase the fraction of the parent compound in plasma compared to control subjects. snmjournals.orgsnmjournals.org

Table 1: Percentage of Unmodified (S)-[¹⁸F]this compound in Human Plasma Over Time

(S)-[¹⁸F]this compound was one of the first radioligands capable of visualizing cerebral beta-adrenoceptors in vivo with PET. snmjournals.orgnih.gov Its high affinity for both β₁ and β₂ adrenoceptors and its ability to cross the blood-brain barrier made it a promising candidate for neurological imaging. nih.govresearchgate.net

PET studies in healthy human volunteers revealed a distinct pattern of radioactivity uptake in the brain. snmjournals.orgnih.gov The uptake delineated gray matter, with particularly high concentrations observed in the posterior cingulate, precuneus, and striatum. snmjournals.orgnih.gov Lower uptake was seen in the thalamus, and the lowest levels were found in the white matter of the corpus callosum. snmjournals.orgnih.gov This regional distribution is consistent with the known densities of beta-adrenoceptors in the brain. nih.gov

To confirm that this uptake represented specific binding to β-adrenoceptors, blocking studies were performed. snmjournals.orgnih.gov When volunteers were pretreated with pindolol, a non-selective beta-blocker, the uptake of (S)-[¹⁸F]this compound in the brain was significantly reduced, and its distribution became homogeneous, losing the distinct regional pattern seen in the untreated state. snmjournals.orgnih.govresearchgate.net This demonstrated that the radioligand was indeed binding specifically to beta-adrenoceptors. The ratio of total-to-nonspecific binding was calculated to be approximately 2 at 60 minutes post-injection, increasing to between 2.5 and 2.75 at later time points. snmjournals.orgnih.gov

Further research indicated that this compound is a substrate for P-glycoprotein (P-gp), a transporter protein at the blood-brain barrier that can efflux substances out of the brain. snmjournals.org This interaction could influence the brain kinetics of the radioligand. snmjournals.org Despite its initial promise for visualizing cerebral β-adrenoceptors, subsequent research revealed that this compound produced a positive result in the Ames test, indicating potential mutagenicity. researchgate.netnih.govacs.org This finding rendered it unsuitable for further studies in humans. nih.govacs.org

Table 2: Regional Brain Uptake of (S)-[¹⁸F]this compound in Human PET Imaging Studies

Interactions with Efflux Transporters

Fluorocarazolol as a Substrate for P-Glycoprotein (P-gp) Efflux Pump

This compound, specifically its radiolabeled form ¹⁸F-fluorocarazolol, has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump. eurekaselect.comsnmjournals.org This interaction means that as this compound crosses the blood-brain barrier to enter the brain, it is actively transported back out by P-gp located in the endothelial cells of the brain capillaries. snmjournals.orgtg.org.au This efflux mechanism effectively reduces the net accumulation of the compound within the brain parenchyma.

Research using various in vivo models has substantiated this compound's status as a P-gp substrate. Studies comparing wild-type animals with those genetically deficient in P-gp (knockout mice) have demonstrated significantly higher brain uptake of this compound in the knockout models. nih.govnih.gov For example, in P-gp knockout (mdr1a -/-) mice, the cerebral uptake of ¹⁸F-fluorocarazolol was found to be two-fold higher than in their wild-type (mdr1a +/+) counterparts. nih.gov This direct comparison highlights the substantial role P-gp plays in limiting the compound's access to the CNS. This phenomenon is not unique to this compound, as other neuroreceptor ligands, such as ¹¹C-carazolol and ¹⁸F-MPPF, are also known P-gp substrates. snmjournals.org

The recognition of this compound as a P-gp substrate is crucial for interpreting its pharmacokinetics, particularly in the context of its use as a radioligand for positron emission tomography (PET) imaging of β-adrenergic receptors. eurekaselect.comsnmjournals.org The active transport out of the brain leads to a relatively rapid clearance of radioactivity from the brain in normal subjects. snmjournals.org

Table 1: Effect of P-gp on Cerebral Uptake of ¹⁸F-Fluorocarazolol in Mice

| Animal Model | Cerebral Uptake of ¹⁸F-Fluorocarazolol | Fold Increase |

|---|---|---|

| Wild-Type (mdr1a +/+) | Baseline | N/A |

| P-gp Knockout (mdr1a -/-) | 2-fold higher than wild-type | 2.0 |

Data sourced from research comparing radiotracer uptake in wild-type versus P-gp knockout mice. nih.gov

Modulation of this compound Brain Uptake by P-gp Inhibitors (e.g., Cyclosporine A)

Given that this compound is actively removed from the brain by P-gp, its cerebral concentration can be significantly increased by co-administering a P-gp inhibitor. nih.govnih.gov P-gp inhibitors, also known as modulators, are compounds that block the function of the efflux pump, thereby preventing the removal of its substrates from the brain. nih.govnih.gov

Cyclosporine A is a well-characterized and potent P-gp inhibitor commonly used in research settings to probe the function of this transporter. nih.govnih.gov Studies in rats have shown that pretreatment with Cyclosporine A markedly enhances the brain uptake of ¹⁸F-fluorocarazolol. snmjournals.orgnih.gov Administration of Cyclosporine A was found to double both the specific and nonspecific binding of ¹⁸F-fluorocarazolol in the rat brain. nih.govnih.gov This increase is a direct result of the inhibition of P-gp-mediated efflux at the blood-brain barrier. snmjournals.org

Table 2: Impact of Cyclosporine A on ¹⁸F-Fluorocarazolol Binding in Rat Brain

| Treatment Condition | Effect on Brain Binding |

|---|---|

| Control (No Inhibitor) | Baseline specific and nonspecific binding |

| With Cyclosporine A | Doubled specific and nonspecific binding |

This table summarizes findings from studies where Cyclosporine A was used to modulate P-gp function. nih.govnih.gov

Implications for Brain Penetration and Receptor Quantification in Central Nervous System Studies

The interaction between this compound and P-gp has significant implications for its use in CNS studies, particularly for the quantitative analysis of β-adrenergic receptors using PET imaging. nih.govnih.gov The extent of brain penetration is a critical factor for a successful neuroreceptor radioligand, as low uptake can lead to poor signal-to-noise ratios and inaccurate quantification. pensoft.netnih.govnih.gov

Because P-gp actively limits this compound's entry into the brain, the resulting PET signal might be weaker than what would be expected based on the receptor density and the ligand's affinity alone. nih.gov However, this limitation can be leveraged as a tool. The administration of a P-gp inhibitor like Cyclosporine A can enhance the PET signal by increasing the radioligand's concentration in the brain. nih.govnih.gov This P-gp modulation could improve the count statistics and the reliability of PET studies of the CNS, making receptor quantification more robust. nih.gov

Future Directions and Research Opportunities in Fluorocarazolol Based Studies

Exploration of Analogues with Enhanced Pharmacological Properties

The development of new molecules based on the fluorocarazolol structure is a key area for future research. The goal is to synthesize analogues with superior pharmacological profiles, aiming for increased receptor affinity, higher selectivity, and improved in vivo stability.

One avenue of exploration involves modifying the parent compound, carazolol (B1668300), through selective fluorination. The introduction of fluorine can increase the lipophilicity of β-blockers, which may lead to improved brain uptake and pharmacological characteristics. acs.org For instance, the logP of carazolol increased from 1.36 to 2.2 when fluorinated at the isopropylamine (B41738) group. acs.org This enhancement in lipophilicity is thought to be due to a decrease in the basicity of the nitrogen atom. acs.org

A critical aspect of developing new analogues is to ensure high affinity and selectivity for β-ARs. The (S)-enantiomer of this compound exhibits significantly higher affinity for β-ARs compared to the (R)-enantiomer. nih.gov This stereoselectivity is a crucial consideration in the design of new analogues. In vitro binding assays are essential to determine the affinity (Ki values) of new compounds for different receptor subtypes. nih.gov For example, (S)-fluorocarazolol has shown high affinity for β-adrenergic receptors with Ki values in the sub-nanomolar range. nih.gov

Furthermore, while (S)-fluorocarazolol has a high affinity for β-ARs, it also displays a moderate affinity for the human 5-HT1A receptor. nih.gov Future research will likely focus on developing analogues with even greater selectivity for β-ARs to minimize off-target binding, which is particularly important for central nervous system imaging. nih.gov

Table 1: Comparison of Binding Affinities (KD) of this compound Enantiomers

| Compound | Receptor Affinity (KD) |

| (S)-Fluorocarazolol | 68 pM nih.gov |

| (R)-Fluorocarazolol | 1128 pM nih.gov |

Further Elucidation of Metabolic Pathways and Their Impact on Imaging

A comprehensive understanding of how this compound is metabolized in the body is crucial for the accurate interpretation of positron emission tomography (PET) imaging data. nih.gov The presence of radioactive metabolites can interfere with the signal from the parent compound, potentially leading to inaccuracies in the quantification of receptor densities. nih.gov

Studies have shown that (S)-[18F]this compound undergoes metabolism, with radioactive metabolites appearing in the plasma shortly after administration. nih.govnih.gov In humans, the percentage of the unmodified parent compound in plasma decreases over time. nih.gov While the levels of metabolites in the blood have been observed to be relatively low and stable, a more detailed characterization of these metabolic pathways is warranted. nih.gov

Future research should focus on identifying the specific enzymatic pathways responsible for the degradation of this compound. This knowledge could inform the design of analogues that are more resistant to metabolic breakdown, thereby improving their in vivo stability and the quality of PET images. For instance, it has been noted that the unmodified fraction of this compound in human plasma is about 20% at 60 minutes post-injection, with metabolites showing minimal protein binding. nih.gov This metabolic stability is an important factor for its use as an imaging agent.

Investigating the impact of these metabolites on imaging outcomes is another critical research direction. Understanding whether the metabolites can cross the blood-brain barrier and if they bind to the target receptors or other sites is essential for refining kinetic models used in PET data analysis. researchgate.net This will lead to more accurate quantification of β-ARs in various tissues, including the heart, lungs, and brain. nih.govsnmjournals.org

Development of Advanced Analytical Techniques for Radioligand Characterization

The continuous improvement of analytical methods is fundamental to supporting the development and application of this compound and its analogues. These techniques are vital for ensuring the purity, identity, and specific activity of the radiolabeled compounds used in preclinical and clinical studies.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of radiolabeled compounds. nih.govnih.gov Chiral HPLC methods have been successfully used to separate the (S)- and (R)-enantiomers of [18F]this compound, achieving high enantiomeric purity. nih.gov Future developments could focus on enhancing the speed and efficiency of these separations.

Solid-phase extraction (SPE) methods have also been developed as a more convenient and faster alternative to traditional HPLC-based methods for analyzing plasma samples to quantify (S)-[18F]this compound and its metabolites. nih.gov Further optimization of SPE protocols could lead to even more rapid and reliable sample processing.

Beyond chromatography, other analytical techniques could be explored for the characterization of this compound and its analogues. Capillary electrophoresis with cyclodextrin-based chiral selectors has been investigated for diastereomer separation, although HPLC remains the more common method.

The development of more sensitive and quantitative imaging techniques will also be crucial. Advanced PET imaging protocols, including dynamic acquisitions and sophisticated kinetic modeling, can provide more detailed information about the in vivo behavior of this compound. mdpi.com These methods allow for the absolute quantification of receptor binding and can help to differentiate the signal from the parent radioligand and its metabolites. mdpi.combruker.com

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying Fluorocarazolol’s role in beta-adrenoceptor imaging?

- Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. Example: "In healthy volunteers (P), how does pretreatment with pindolol (I) compared to no pretreatment (C) affect this compound’s regional brain uptake (O) during PET imaging (T)?" .

- Ensure alignment with gaps in existing literature, such as this compound’s selectivity over serotonergic receptors or its pharmacokinetic properties .

Q. What methodologies validate this compound’s selectivity for beta-adrenoceptors in vivo?

- Conduct in vitro competitive binding assays using human atrial tissue (β1) and lymphocytes (β2), with radioligands like [¹²⁵I]iodocyanopindolol. Calculate affinity (pKd) via the Cheng-Prusoff equation .

- Perform blocking studies in PET imaging: Administer unlabeled beta-blockers (e.g., pindolol) to volunteers and compare this compound uptake patterns. Homogeneous post-blocking distribution confirms specificity .

Q. What are the standard protocols for administering this compound in human PET studies?

- Use dynamic PET scanning post-intravenous injection of (S)-1’-[¹⁸F]this compound (74 MBq, specific activity >37 TBq/mmol). Acquire data over 60–90 minutes to capture uptake kinetics .

- Include a reference region (e.g., corpus callosum white matter) to estimate nonspecific binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s binding affinity data across studies?

- Compare assay conditions: Receptor subtypes (β1 vs. β2), tissue sources (human vs. animal), and radioligand concentrations. For example, this compound’s pKd for β2 (10.0) is higher than β1 (9.4), which may explain variability in autoradiography results .

- Validate findings with multi-tracer studies : Co-administer this compound and a serotonergic ligand (e.g., [¹¹C]WAY-100635) to assess cross-reactivity .

Q. What experimental designs optimize this compound’s utility for quantifying receptor density changes in disease models?

- Apply D-optimal criterion for PET study design: Optimize ligand injection times/doses to maximize parameter precision. For beta-adrenoceptor quantification, a two-injection protocol (high-dose initial + trace second dose) outperforms three-injection designs .

- Use longitudinal imaging in animal models (e.g., stress-induced beta-adrenoceptor downregulation) with this compound to track receptor dynamics .

Q. How can this compound’s pharmacokinetic limitations be addressed in heterogeneous patient populations?

- Incorporate population pharmacokinetic modeling to account for variables like blood-brain barrier permeability (log P = 2.2) and plasma protein binding .

- Validate with arterial blood sampling during PET scans to correct for individual metabolic differences .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound PET data?

- Use compartmental modeling (e.g., two-tissue model) to estimate binding potential (BPND) and receptor density (Bmax). Reference region inputs (e.g., corpus callosum) reduce noise .

- Apply multivariate regression to correlate regional uptake with clinical variables (e.g., depression severity) while controlling for age/sex .

Q. How should researchers cross-validate this compound’s results with other beta-adrenoceptor ligands?

- Compare this compound’s distribution patterns with autoradiography data from post-mortem tissues labeled with [³H]CGP-12177. Discrepancies may reflect ligand selectivity (CGP-12177’s hydrophilicity limits brain penetration) .

- Replicate key findings using structurally distinct tracers (e.g., [¹¹C]CGP-12388) to confirm receptor-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.